

UC-781 thiocarboxanilide derivative properties

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Compound Focus: UC-781

CAS No.: 178870-32-1

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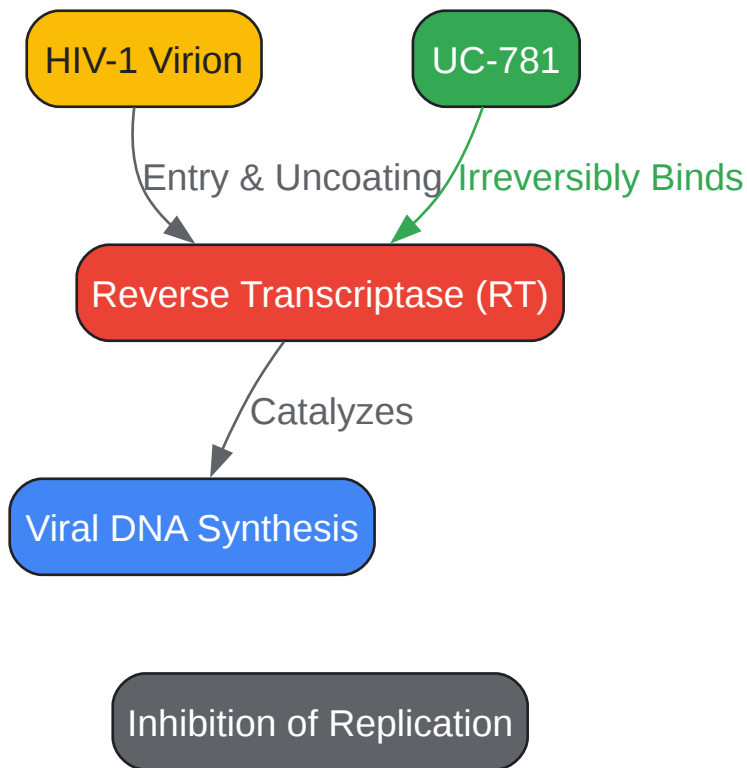
Core Properties and Antiviral Activity

The table below summarizes the key biochemical and pharmacological properties of **UC-781** as reported in the literature.

Property	Description / Value
Drug Class	Thiocarboxanilide derivative; Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) [1] [2]
Molecular Target	HIV-1 Reverse Transcriptase (RT) [2]
Antiviral Potency (EC₅₀)	~ 0.002 µg/mL (~5 nM) against wild-type HIV-1 [1] [2]
Resistance Profile	Effective against HIV-1 strains with common NNRTI-resistance mutations (e.g., K103N, Y181C, V106A, L100I) [1]
Mechanism of Action	Tight, irreversible binding to HIV-1 RT; inhibits DNA polymerization and AZT excision [3] [2]
Synergy	Synergistic activity with AZT (Zidovudine) against AZT-resistant HIV-1 [2]
Formulation R&D	Investigated in solid dispersions and gel formulations (Replens, Carbopol) to overcome poor solubility [4] [5]

Property	Description / Value
Key Limitation	Very low aqueous solubility, leading to poor oral bioavailability [5]

The following diagram illustrates its primary mechanism of action as an NNRTI.



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UC-781 inhibits HIV-1 replication by binding to and inactivating the Reverse Transcriptase enzyme.

Key Experimental Protocols and Findings

The research on **UC-781** involved several critical experiments to establish its efficacy and potential applications.

Antiviral Activity and Resistance Assays

- **Cell Culture Models:** Studies used human CD4+ T-cell lines (e.g., MT-2, PM-1) and phytohemagglutinin-stimulated peripheral blood mononuclear cells (PBMCs) to propagate HIV-1 strains (e.g., HIV-IIIB, HIV-BaL) [3] [2].
- **Infection and Inhibition:** Cells were infected with HIV-1 in the presence of serially diluted **UC-781**. Viral replication was monitored for 4-14 days by measuring **p24 antigen levels** or **Reverse Transcriptase activity** in culture supernatants [3] [2].
- **EC₅₀ Calculation:** The 50% effective concentration (EC₅₀) was determined from dose-response curves generated from triplicate data points [2].
- **Resistance Profiling:** The activity of **UC-781** was tested against HIV-1 with defined resistance mutations (e.g., K103N, Y181C). Mutant viruses were generated through in vitro selection pressure or were clinical isolates [1] [2].

Microbicide Efficacy in Tissue Explants

- **Tissue Model:** Human cervical tissue was obtained from therapeutic hysterectomies and cut into 3-mm³ explants [3].
- **Protocol:** Explants were pretreated with **UC-781** (in solution or carbopol gel) for 1-2 hours, then exposed to HIV-1 (BaL strain) [3].
- **Assessment:** Researchers measured both **direct infection of the tissue** (via PCR for proviral DNA) and **virus dissemination by migratory cells** (by co-culturing migratory cells with susceptible PM-1 cells and measuring p24) [3].
- **Key Finding:** A single pretreatment with **UC-781** provided protection against HIV-1 infection for up to 6 days after the compound was washed away [3].

Synergy Study with AZT

- **Objective:** To determine if **UC-781** could restore sensitivity of AZT-resistant HIV-1 to AZT [2].
- **Method:** MT-2 cells were infected with either wild-type, AZT-resistant, or **UC-781**-resistant HIV-1 and treated with **UC-781** and AZT alone and in a **1:1 molar combination** [2].
- **Analysis:** The **Combination Index (CI)** was calculated using the method of Chou and Talalay (software: CalcuSyn). CI < 1 indicates synergy [2].
- **Result:** The **UC-781/AZT** combination was highly synergistic against the AZT-resistant strain, but not against the **UC-781**-resistant virus [2].

Formulation and Stability Studies

A major research focus was overcoming **UC-781**'s poor solubility for topical and potential oral delivery.

Formulation Type	Objective	Key Findings / Outcomes
Ternary Solid Dispersion [5]	Enhance dissolution for oral absorption.	Carrier: TPGS 1000 (surfactant) + Eudragit E100 (polymer). Result: Achieved ~70% drug release in 4 hours. Lipophilic Gel (Replens) [4]
Develop a stable vaginal microbicide.	Stability: Stable for 30 days at 50°C; stable at vaginal pH (3.5).	Safety: No irritation in rabbit model; no effect on vaginal flora (Lactobacillus). Carbopol Gel [3]
Evaluate efficacy in tissue model.	Activity: 0.1% formulation prevented both direct tissue infection and viral dissemination via migratory cells.	

Conclusions and Development Status

UC-781 was characterized as an exceptionally potent NNRTI with a favorable resistance profile and unique ability to restore AZT's potency. Its high stability and low systemic absorption made it a promising candidate for topical prevention [3] [4]. However, its development as a systemic therapeutic was hindered by **poor aqueous solubility and low oral bioavailability** [5]. While the compound successfully reached preclinical microbicide development, the search results do not indicate its progression to market.

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